molecular formula C12H18N2O B2479365 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol CAS No. 1760-19-6

1-Phenyl-2-(piperazin-1-yl)ethan-1-ol

Cat. No. B2479365
CAS RN: 1760-19-6
M. Wt: 206.289
InChI Key: NWIUMKVNMORNMW-UHFFFAOYSA-N
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Description

“1-Phenyl-2-(piperazin-1-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1760-19-6 . It has a molecular weight of 206.29 . The IUPAC name for this compound is 1-phenyl-2-(1-piperazinyl)ethanol . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “1-Phenyl-2-(piperazin-1-yl)ethan-1-ol” is 1S/C12H18N2O/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14/h1-5,12-13,15H,6-10H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-Phenyl-2-(piperazin-1-yl)ethan-1-ol” is a solid substance at room temperature . It has a molecular weight of 206.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

DNA Interaction and Cellular Staining

The synthetic dye Hoechst 33258, closely related to 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol through its piperazine structure, is known for its ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property makes it invaluable in cellular biology for DNA staining, facilitating the analysis of chromosomal structures and DNA content in cells through flow cytometry and other microscopy techniques. The compound's derivatives are also explored for potential uses as radioprotectors and topoisomerase inhibitors, indicating their broad utility in drug design and molecular biology research (Issar & Kakkar, 2013).

Therapeutic Applications and Drug Design

Piperazine derivatives, including those structurally similar to 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol, have been extensively researched for their diverse therapeutic applications. These compounds are featured in a variety of drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protector, anti-inflammatory, and imaging agent profiles. Their flexibility as a pharmacophore allows for the design of molecules targeting a range of diseases, showcasing the compound's importance in the development of new therapeutic agents (Rathi et al., 2016).

Antimycobacterial Activity

Research into piperazine compounds has identified significant antimycobacterial activity, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the compound's potential in addressing the growing challenge of tuberculosis treatment, with structure-activity relationship (SAR) studies providing insights into the design of effective anti-TB agents (Girase et al., 2020).

Receptor Binding and Neuropharmacology

The arylcycloalkylamine structure, akin to 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol, is integral in the pharmacophoric groups of antipsychotic agents. Studies have explored how modifications to the arylalkyl substituents enhance the binding affinity and selectivity to D2-like receptors, pivotal in the treatment of neuropsychiatric disorders. This underscores the compound's role in developing medications targeting dopamine receptors, a key area in psychopharmacology research (Sikazwe et al., 2009).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-phenyl-2-piperazin-1-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14/h1-5,12-13,15H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIUMKVNMORNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-(piperazin-1-yl)ethan-1-ol

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